![molecular formula C21H20N4O3S B2570308 (E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 375829-40-6](/img/structure/B2570308.png)
(E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one
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Overview
Description
(E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.
Introduction of the Nitrobenzylidene Group: The nitrobenzylidene group is introduced via a condensation reaction between a nitrobenzaldehyde and the thiazole derivative.
Attachment of the Piperazine Moiety: The piperazine group is attached through a nucleophilic substitution reaction, where the piperazine reacts with an appropriate leaving group on the thiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
Reduction: Reduction of the nitro group yields the corresponding amine derivative.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of (E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The nitrobenzylidene group and piperazine moiety may play key roles in binding to the target and exerting the desired effect.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(3-nitrobenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one: Similar structure with a different substituent on the piperazine ring.
(E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one: Similar structure with a phenyl group on the piperazine ring.
Uniqueness
(E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is unique due to the specific combination of the nitrobenzylidene group, piperazine moiety, and thiazole ring. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
(E)-5-(3-nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound belonging to the thiazole derivatives class, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N4O3S. The compound features a thiazole ring, a nitrobenzylidene group, and a piperazine moiety, contributing to its unique chemical properties.
Property | Value |
---|---|
Molecular Weight | 396.47 g/mol |
CAS Number | 375829-40-6 |
IUPAC Name | (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : Through cyclization of a thioamide and a haloketone.
- Introduction of the Nitrobenzylidene Group : Via condensation with nitrobenzaldehyde.
- Attachment of the Piperazine Moiety : By nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Studies have shown that related compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Bacillus cereus and Clostridium perfringens .
Anticancer Activity
The anticancer potential of this compound is under investigation. Preliminary studies suggest that thiazole derivatives can induce cytotoxicity in cancer cell lines. For example, compounds with similar structures have been reported to exhibit significant cytotoxic effects on colon cancer cells (HCT116 and HT29), with IC50 values below 4 µM in some cases .
The biological activity of this compound may be attributed to its interaction with specific biological targets such as enzymes or receptors. The nitro group may play a crucial role in modulating these interactions, potentially leading to the inhibition of critical cellular processes like protein synthesis and DNA replication .
Study on Antimicrobial Activity
A study examining various substituted piperazine derivatives found that certain analogs showed promising antibacterial activity against resistant strains. The mechanism involved inhibition of protein and DNA synthesis without affecting cell wall integrity .
Cytotoxic Evaluation
In another study focused on the cytotoxic effects of thiazole derivatives, several compounds were evaluated against human cancer cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity and selectivity towards malignant cells compared to non-malignant cells .
Properties
IUPAC Name |
(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-15-5-7-17(8-6-15)23-9-11-24(12-10-23)21-22-20(26)19(29-21)14-16-3-2-4-18(13-16)25(27)28/h2-8,13-14H,9-12H2,1H3/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTCCGGVOZWZQQ-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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